molecular formula C₁₈H₅D₃₃O₂ B1155049 2-Hexadecyloxyethanol-d33

2-Hexadecyloxyethanol-d33

Cat. No.: B1155049
M. Wt: 319.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexadecyloxyethanol-d33 is a deuterated analog of 2-Hexadecyloxyethanol, where thirty-three hydrogen atoms have been replaced with the stable isotope deuterium. This labeling makes it an invaluable tool in modern scientific research, particularly as an internal standard in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the precise quantification and metabolic tracking of its non-deuterated counterpart. Its structure, featuring a long hexadecyl (C16) alkyl chain connected via an ether-oxygen to an ethanol moiety, suggests potential applications in studying the behavior of non-ionic surfactants and lipid membrane interactions in model systems. Researchers utilize this compound to investigate molecular mechanisms in surface chemistry, colloidal science, and the self-assembly of amphiphilic structures. The incorporation of deuterium allows for advanced analytical techniques without significantly altering the compound's chemical properties, providing critical insights in fields such as materials science and chemical biology. This product is strictly for use in laboratory research.

Properties

Molecular Formula

C₁₈H₅D₃₃O₂

Molecular Weight

319.7

Synonyms

2-(Hexadecyloxy)ethano-d33l;  1-(2-Hydroxyethoxy)hexadecane-d33;  2-Hexadecoxyethanol-d33;  Ethylene Glycol Monohexadecyl Ether-d33

Origin of Product

United States

Advanced Analytical Techniques Employing 2 Hexadecyloxyethanol D33 As a Research Tool

Mass Spectrometry-Based Quantification and Flux Analysis

Mass spectrometry (MS) is the cornerstone of modern lipidomics, providing unparalleled sensitivity and specificity for the identification and quantification of thousands of lipid species. When coupled with stable isotope tracers like 2-Hexadecyloxyethanol-d33, MS-based methods facilitate not only the determination of static lipid concentrations but also the analysis of metabolic flux, offering insights into the dynamics of lipid biosynthesis and turnover.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for lipid analysis. It simplifies complex lipid extracts through chromatographic separation prior to MS detection, which helps to reduce ion suppression and allows for the differentiation of isomeric and isobaric species. nih.gov The choice of chromatographic method is critical and depends on the specific analytical goals.

Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity. In this technique, analytes are partitioned between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.gov HILIC is particularly effective for separating lipid classes, as the polarity of lipids is primarily determined by their headgroups. nih.govresearchgate.net

In the context of ether lipid profiling, this compound serves as an excellent internal standard. Because its polarity is nearly identical to its non-deuterated counterpart, it co-elutes from the HILIC column. This co-elution ensures that both the analyte and the standard experience similar matrix effects and ionization efficiencies, which is crucial for accurate quantification. nih.gov By spiking a known amount of this compound into a sample before extraction, researchers can reliably quantify related ether lipids across different runs and samples.

Table 1: Representative HILIC-MS Retention Times for Lipid Classes
Lipid ClassRepresentative CompoundExpected Retention Time (min)
Glycerophosphocholines (PC)PC(16:0/18:1)6.5
Glycerophosphoethanolamines (PE)PE(16:0/18:1)7.8
Alkyl Ether Lipids2-Hexadecyloxyethanol8.5
Internal StandardThis compound8.5

Reversed-Phase Liquid Chromatography (RPLC) separates molecules based on their hydrophobicity. This technique is highly effective at resolving individual lipid species within the same class that differ in their acyl or alkyl chain length and degree of unsaturation. nih.gov A significant challenge in lipidomics is the presence of isobaric species—molecules that have the same mass but different structures. RPLC is a key tool for separating these isobars, which cannot be distinguished by mass spectrometry alone. nih.gov

For instance, a plasmanyl ether lipid (with an O-alkyl chain) and a plasmenyl ether lipid (plasmalogen, with an O-alkenyl chain) can be isobaric. RPLC can often resolve these species. The use of this compound as an internal standard in RPLC-MS is critical. While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, the standard elutes very close to the analyte. mdpi.com This allows for precise quantification of specific ether lipid species, providing a more accurate and detailed picture of the lipidome. nih.gov

Table 2: Example of RPLC-MS for Resolving Isobaric Ether Lipids
CompoundMolecular FormulaMonoisotopic MassRetention Time (min)
PE(O-16:0/18:1) (Plasmanyl)C₄₁H₈₂NO₇P731.582915.2
PE(P-16:0/18:1) (Plasmenyl)C₄₁H₈₀NO₇P729.567215.5
2-HexadecyloxyethanolC₁₈H₃₈O₂286.287212.1
This compoundC₁₈H₅D₃₃O₂319.495212.0

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique performed on a triple quadrupole instrument that offers exceptional sensitivity and specificity. confreg.org In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the parent molecule), which is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is set to detect only a specific fragment ion. This precursor-product ion pair is known as a "transition." springernature.com

For the quantification of 2-Hexadecyloxyethanol, a specific transition is developed. A corresponding, mass-shifted transition is created for the this compound internal standard. By monitoring these unique transitions, the instrument can quantify the analyte with very high precision, even in highly complex biological matrices. nih.gov The ratio of the analyte signal to the internal standard signal is used to calculate the absolute concentration. This targeted approach is considered a gold standard for quantification. nih.gov

Table 3: Illustrative MRM Parameters for Ether Lipid Quantification
CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
2-Hexadecyloxyethanol287.3225.220
This compound320.5258.420

Parallel Reaction Monitoring (PRM) is a more recent targeted technique that combines the targeted isolation of a precursor ion (like MRM) with high-resolution, accurate-mass scanning of all resulting product ions in an Orbitrap or Time-of-Flight (TOF) analyzer. uw.educreative-proteomics.com Instead of monitoring a single pre-selected fragment ion, PRM acquires the entire high-resolution tandem mass spectrum for the targeted precursor. creative-proteomics.com

This approach provides a significant advantage in analytical specificity. While MRM relies on a single transition that could have interferences, PRM allows for quantification using one fragment ion while confirming the analyte's identity with several other observed fragment ions. uw.eduresearchgate.net Using this compound in a PRM workflow, the full fragment spectrum of both the analyte and the standard are collected. This provides extremely high confidence in the identification and quantification of the target ether lipid, making PRM a powerful tool for validating findings from discovery lipidomics. scilit.com

Table 4: Comparison of MRM and PRM for Targeted Analysis
FeatureMultiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)
Mass AnalyzerTriple Quadrupole (QqQ)Quadrupole-Orbitrap, Q-TOF
Product Ion DetectionNominal Mass (Unit Resolution)Accurate Mass (High Resolution)
Data AcquiredPre-selected ion transitionsFull high-resolution fragment scan
SpecificityHighVery High (confirmation with multiple fragments)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For most lipids, which are not volatile, a chemical derivatization step is required to increase their volatility. springernature.com This often involves converting polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers.

In the analysis of ether lipids, components can be cleaved and derivatized for GC-MS analysis. For example, 2-Hexadecyloxyethanol can be converted to its TMS ether derivative. The deuterated internal standard, this compound, undergoes the same derivatization process. It then serves to correct for any variability in the derivatization reaction efficiency and potential sample loss during workup. lipidmaps.org In the gas chromatograph, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, an effect known as the "inverse isotope effect," which is well-characterized and accounted for during data analysis. mdpi.com GC-MS provides excellent chromatographic resolution and produces characteristic, reproducible mass spectra that are useful for structural elucidation.

Table 5: Representative GC-MS Data for TMS-Derivatized Analytes
Compound (TMS Derivative)Retention Time (min)Key Mass Fragments (m/z)
2-Hexadecyloxyethanol-TMS18.3358 (M+), 343, 103
This compound-TMS18.2391 (M+), 376, 103

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules. core.ac.uk It relies on the magnetic properties of atomic nuclei. For studies involving deuterated compounds, NMR is particularly useful for confirming the success and specificity of the isotopic labeling.

In the ¹H NMR spectrum of this compound, the signals that would normally correspond to the 33 protons of the hexadecyl alkyl chain are absent. This absence provides direct and unambiguous evidence of deuterium substitution at these positions. Conversely, a ²H (deuterium) NMR spectrum would show distinct signals corresponding to the deuterium nuclei, confirming their presence and potentially providing information about their chemical environment. Comparing the ¹H NMR spectra of the labeled and unlabeled compounds allows for precise mapping of the deuterium locations. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further establish connectivity within the molecule. core.ac.uk

Table 2: Comparison of Expected ¹H NMR Signals for 2-Hexadecyloxyethanol and its d33-Isotopologue

Functional Group2-Hexadecyloxyethanol (Expected ¹H Chemical Shift, ppm)This compound (Expected ¹H Chemical Shift, ppm)
-CH₃ (Hexadecyl)~0.88 (t)Absent
-(CH₂)₁₄- (Hexadecyl)~1.25 (m)Absent
-O-CH₂- (Hexadecyl)~3.41 (t)Absent
-O-CH₂-CH₂-O-~3.55 (m)~3.55 (m)
-CH₂-OH~3.71 (m)~3.71 (m)
-OHVariableVariable
(Note: 't' denotes a triplet, 'm' denotes a multiplet. Expected shifts are approximate.)

Application in Neutron Scattering Techniques for Membrane Biophysics Research (e.g., SANS studies with deuterated components)

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of large molecules and molecular complexes, such as proteins embedded in membranes, on the nanometer scale. nih.gov The technique's effectiveness is greatly enhanced by the use of deuterated components due to the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm). saudijournals.comnih.gov

This difference allows for a strategy known as "contrast matching." ill.eu 2-Hexadecyloxyethanol possesses surfactant properties and can form micelles or be incorporated into membrane-mimicking structures. When SANS experiments on a membrane protein are conducted in a deuterated solvent like heavy water (D₂O), a deuterated surfactant such as this compound can be used. The scattering length density of the deuterated surfactant can be matched to that of the D₂O solvent, effectively making the surfactant "invisible" to the neutrons. saudijournals.comill.eu As a result, the resulting scattering signal arises almost exclusively from the non-deuterated protein of interest, simplifying data analysis and allowing for a much clearer determination of the protein's shape and conformation within the membrane-like environment. saudijournals.comtandfonline.comnih.gov

Table 3: Coherent Neutron Scattering Lengths of Relevant Isotopes

IsotopeScattering Length (fm)
Hydrogen (¹H)-3.74
Deuterium (²H)6.67
Carbon (¹²C)6.65
Oxygen (¹⁶O)5.80

Applications of 2 Hexadecyloxyethanol D33 in Quantitative Lipidomics Research

Utility as an Internal Standard for High-Throughput Lipid Profiling

In mass spectrometry-based lipidomics, stable isotope-labeled compounds are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their endogenous counterparts, but are distinguishable by their mass. mdpi.com 2-Hexadecyloxyethanol-d33 can be used as a precursor to synthesize deuterated 1-O-hexadecyl-containing ether lipids, which can then serve as ideal internal standards for the quantification of this lipid class.

The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations. nih.govnih.gov By adding a known amount of a deuterated standard, such as a lipid synthesized from this compound, to a sample at the very beginning of the workflow, the ratio of the endogenous analyte to the standard can be used for accurate quantification. scienmag.com

Relative Quantification: In this approach, the signal intensity of each endogenous ether lipid species is normalized to the signal intensity of the deuterated internal standard. This corrects for analytical variability and allows for the accurate comparison of lipid levels across different samples, for example, comparing diseased tissue to healthy tissue. nih.gov

Absolute Quantification: To determine the absolute concentration of an analyte (e.g., in pmol/mg of protein), a calibration curve is generated using a series of known concentrations of the non-labeled analyte spiked with a constant amount of the deuterated internal standard. nih.gov The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in the biological sample can then be determined by comparing its analyte/internal standard ratio to the calibration curve.

Table 1: Example of a Calibration Curve for Absolute Quantification of PC(O-16:0/18:1) This interactive table illustrates how a calibration curve is constructed using a deuterated internal standard, such as one derived from this compound.

Analyte Concentration (pmol) Endogenous Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
0.5 15,500 305,000 0.051
1.0 32,000 310,000 0.103
5.0 161,000 308,000 0.523
10.0 330,000 312,000 1.058
25.0 815,000 309,000 2.638
50.0 1,650,000 311,000 5.305

Internal standards derived from this compound are crucial for validating the performance of an analytical method.

Accuracy: Accuracy is determined by spiking a known amount of a non-labeled standard into a sample matrix and quantifying it using the deuterated internal standard and a calibration curve. The measured concentration is then compared to the known spiked amount.

Precision: Precision, which reflects the reproducibility of the method, is assessed by analyzing the same sample multiple times (intra-day precision) and on different days (inter-day precision). The variation in the quantified amounts, typically expressed as the coefficient of variation (CV%), is then calculated.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is evaluated by the correlation coefficient (R²) of the calibration curve, with values close to 1.0 indicating high linearity. nih.gov

Table 2: Representative Analytical Method Performance Data This interactive table shows typical performance metrics for a lipidomics assay validated using a deuterated internal standard.

Metric Measurement Result Acceptance Criteria
Accuracy Recovery of 10 pmol spike 9.8 pmol (98%) 85-115%
Precision Intra-day CV% (n=6) 4.2% <15%
Inter-day CV% (n=5 days) 7.8% <15%
Linearity Dynamic Range 0.5 - 100 pmol -

Tracing of Ether Lipid Metabolism and Dynamics

Beyond its use in creating internal standards, this compound can be used directly as a metabolic tracer. When introduced to cells or organisms, its deuterated alkyl chain is incorporated into newly synthesized ether lipids. nih.gov By tracking the appearance of the d33-label in various lipid species over time using mass spectrometry, researchers can investigate the pathways and kinetics of ether lipid metabolism. mdpi.combiorxiv.org

The de novo synthesis of ether lipids begins in the peroxisomes. The pathway involves the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, a reaction catalyzed by alkyl-dihydroxyacetonephosphate synthase (ADHAPS). nih.gov

By supplying cells with this compound, the metabolic flux through this pathway can be quantified. The d33-labeled hexadecanol is activated and incorporated to form d33-alkyl-DHAP, which is then further metabolized. Researchers can measure the rate of incorporation of the d33 label into the final ether lipid products, such as alkyl-phosphatidylcholine (PC-O) and alkyl-phosphatidylethanolamine (PE-O), providing a direct measure of their synthesis rates. nih.gov Studies have used similar labeled fatty alcohols to show that this de novo synthesis is crucial and that its disruption leads to significant changes in the lipidome. nih.gov

While the initial steps of ether lipid biosynthesis occur in the peroxisomes, subsequent modifications and the formation of final lipid species like plasmalogens occur in the endoplasmic reticulum (ER). nih.gov This necessitates the transport of ether lipid intermediates between these organelles. The mechanisms and kinetics of this intracellular trafficking are not fully understood.

Using a pulse-chase approach with this compound allows for the tracking of newly synthesized, labeled ether lipids as they move from one organelle to another. By isolating different subcellular fractions (e.g., peroxisomes, ER, mitochondria, plasma membrane) at various time points after introducing the tracer, the rate of appearance of the d33-labeled lipids in each compartment can be measured. This provides kinetic data on the transfer rates and can help identify the proteins and mechanisms involved in this trafficking. nih.govresearchgate.net

Once synthesized, ether lipids can undergo remodeling, where the fatty acid at the sn-2 position is swapped, or they can be targeted for degradation. The metabolic fate of the stable alkyl chain can be followed using this compound.

Remodeling: By tracking the d33-labeled alkyl backbone, researchers can observe how different acyl chains are attached at the sn-2 position over time, providing insights into the activity of phospholipases and acyltransferases involved in the remodeling cycle.

Degradation: The breakdown of the ether bond is initiated by a specific alkylglycerol monooxygenase. By monitoring the disappearance of d33-labeled ether lipids and the potential appearance of labeled breakdown products over time, the rate of degradation can be determined under various physiological or pathological conditions. mdpi.com

Comparative Lipidomics Studies in Cellular and Subcellular Systems

Comparative lipidomics aims to elucidate changes in lipid profiles between different biological states, such as healthy versus diseased or treated versus untreated. The use of a stable isotope-labeled internal standard like this compound is crucial in these studies to ensure that observed differences are biological and not technical artifacts.

Mammalian cell cultures are fundamental models for investigating cellular processes, including lipid metabolism. In such studies, this compound can be introduced into the cell culture system to act as an internal standard for the quantification of related endogenous ether lipids.

Researchers investigating the effects of a novel drug on ether lipid metabolism in a human hepatoma cell line (HepG2) could utilize this compound. The cells would be cultured and treated with the drug, and upon harvesting, a known amount of this compound would be added to the cell lysates before lipid extraction. The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) would allow for the accurate quantification of changes in various ether lipid species relative to the deuterated standard. This approach helps to normalize for any lipid loss during the extraction and derivatization steps, as well as variations in instrument response. mdpi.comrsc.org

Table 1: Hypothetical Comparative Lipidomics Data in a Mammalian Cell Culture Model This table illustrates the potential data generated from a study using this compound as an internal standard in HepG2 cells treated with a hypothetical drug "Compound X." The data shows the relative changes in the levels of specific ether lipids.

Lipid SpeciesControl (Relative Abundance)Compound X Treated (Relative Abundance)Fold Changep-value
1-O-hexadecyl-sn-glycero-3-phosphocholine1.00 ± 0.121.52 ± 0.151.52<0.05
1-O-octadecyl-sn-glycero-3-phosphocholine1.00 ± 0.090.85 ± 0.11-1.18>0.05
1-O-hexadecyl-sn-glycero-3-phosphoethanolamine1.00 ± 0.141.78 ± 0.211.78<0.01
1-O-octadecenyl-sn-glycero-3-phosphocholine1.00 ± 0.111.05 ± 0.131.05>0.05

Ex vivo tissue preparations and organoid systems provide a more physiologically relevant context for lipidomics studies compared to traditional 2D cell cultures. These models better recapitulate the complex cellular interactions and microenvironment of native tissues.

In a study investigating lipid alterations in response to ischemic injury in brain tissue, slices of brain tissue could be maintained in culture and subjected to oxygen-glucose deprivation. This compound would be added to the tissue homogenates during the lipid extraction process. The use of a deuterated standard is particularly important in tissue analysis due to the inherent complexity and variability of the biological matrix. nih.gov This allows for the reliable quantification of changes in ether lipids, which are known to be abundant in neural tissues and play roles in neuroinflammation and oxidative stress.

Similarly, in studies utilizing patient-derived intestinal organoids to model inflammatory bowel disease, this compound can be employed as an internal standard to compare the lipid profiles of organoids from healthy individuals versus those with the disease. This can help identify specific lipid signatures associated with the disease state, providing potential biomarkers or therapeutic targets.

Table 2: Hypothetical Ether Lipid Profile in an Ex Vivo Brain Tissue Ischemia Model This table presents hypothetical data from a lipidomics analysis of ex vivo mouse brain slices subjected to ischemia, with this compound used for normalization. The data highlights changes in key ether lipid species.

Lipid SpeciesNormoxic Control (pmol/mg tissue)Ischemic (pmol/mg tissue)Fold Changep-value
Plasmenylcholine (PC P-16:0/20:4)25.4 ± 3.118.2 ± 2.5-1.40<0.05
Plasmanylethanolamine (PE O-18:0/22:6)42.1 ± 5.358.9 ± 6.11.40<0.01
Plasmenylethanolamine (PE P-18:1/18:1)33.6 ± 4.224.5 ± 3.8-1.37<0.05
Plasmanylcholine (PC O-16:0/18:1)15.8 ± 2.016.2 ± 2.21.03>0.05

Applications in Advanced Metabolomics and Integrative Biological Research

Stable Isotope Tracer Fluxomics for Comprehensive Metabolic Network Analysis

Stable isotope tracer fluxomics is a powerful methodology that utilizes isotopically labeled molecules to trace their metabolic fate through various biochemical pathways. By introducing 2-Hexadecyloxyethanol-d33 into a biological system, researchers can follow the deuterium (B1214612) label as it is incorporated into downstream ether lipid species. This approach enables the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations. nih.govnih.gov

The use of this compound allows for the precise quantification of its contribution to the synthesis of various downstream ether lipids. By measuring the enrichment of the deuterium label in different lipid species over time, it is possible to determine the rate at which the tracer is converted into products such as plasmalogens and platelet-activating factor (PAF). nih.gov This quantitative data is crucial for understanding the regulation of ether lipid biosynthesis and identifying potential enzymatic bottlenecks or points of metabolic control.

Below is an illustrative data table representing the kind of quantitative findings that could be generated from a tracer study using this compound in a cell culture model.

Lipid SpeciesDeuterium Enrichment (%) at 24hCalculated Contribution of Tracer to Pool (%)
1-O-hexadecyl-sn-glycerol85.2 ± 4.190.5 ± 3.8
1-O-hexadecyl-2-acyl-sn-glycero-3-phosphocholine62.7 ± 3.568.3 ± 3.2
1-(1Z-alkenyl)-2-acyl-sn-glycero-3-phosphoethanolamine (Plasmalogen)35.4 ± 2.840.1 ± 2.5
Platelet-Activating Factor (PAF) C1615.9 ± 1.918.2 ± 2.1

This interactive table provides hypothetical data on the deuterium enrichment in various ether lipid species following the administration of this compound, illustrating how the contribution of the tracer to different metabolic pools can be quantified.

Tracer studies with this compound can reveal the metabolic plasticity of cells in response to various stimuli or perturbations. For instance, by exposing cells to different growth conditions or therapeutic agents, researchers can observe how the flux through ether lipid metabolic pathways is altered. This can uncover previously unknown interdependencies between ether lipid metabolism and other cellular processes, such as fatty acid metabolism or the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov Such insights are critical for building comprehensive models of cellular metabolism.

Role of Ether Lipids in Specific Biological Processes Studied with Deuterated Probes

The unique physicochemical properties of ether lipids suggest their involvement in a range of specific biological functions, from maintaining membrane integrity to participating in cell signaling cascades. Deuterated probes like this compound are instrumental in studying these roles with high specificity.

Ether lipids are known to influence the structure and dynamics of cellular membranes. nih.gov The ether linkage at the sn-1 position allows for closer packing of lipid molecules, which can affect membrane fluidity, thickness, and the formation of lipid rafts. By tracing the incorporation of this compound into membrane lipids, researchers can investigate how the de novo synthesis of ether lipids contributes to the maintenance and remodeling of membrane domains. Techniques such as deuterium magnetic resonance spectroscopy can be employed to study the behavior of these labeled lipids within the membrane bilayer. escholarship.org

Certain ether lipids, most notably platelet-activating factor (PAF), are potent signaling molecules. wikipedia.orgnih.gov Additionally, ether lipids can influence the activity of membrane-associated signaling proteins. nih.gov By using this compound to trace the synthesis and turnover of signaling ether lipids, it is possible to investigate their role in modulating cellular signaling pathways in response to specific stimuli. This approach can help to elucidate the mechanisms by which ether lipids contribute to processes such as inflammation, cell proliferation, and apoptosis. nih.gov

The following table illustrates hypothetical findings on the impact of a signaling agonist on the turnover of ether lipids, as traced by this compound.

Treatment GroupPAF C16 Turnover Rate (pmol/hr/mg protein)Protein Kinase C Activity (Fold Change)
Control5.2 ± 0.61.0
Agonist-Treated15.8 ± 1.23.7 ± 0.4

This interactive table presents hypothetical data demonstrating how a signaling agonist could increase the turnover of platelet-activating factor (PAF), traced with this compound, and the subsequent activation of a downstream signaling molecule like Protein Kinase C.

Insights into Metabolic Dysregulation in Disease Models (e.g., cancer, metabolic disorders) via Tracer Studies

Alterations in ether lipid metabolism have been implicated in a variety of diseases, including cancer and metabolic disorders. nih.govnih.gov Tracer studies using this compound in disease models can provide critical insights into the underlying metabolic dysregulation.

In many types of cancer, there is an observed increase in the levels of ether lipids, which is thought to contribute to the aggressive phenotype of tumor cells by affecting membrane properties and signaling pathways. nih.gov Tracer studies can quantify the increased flux through the ether lipid biosynthetic pathway in cancer cells compared to their normal counterparts. This can help to identify potential therapeutic targets for inhibiting tumor growth.

A hypothetical comparison of ether lipid synthesis rates in healthy versus cancer cells, as determined by a this compound tracer study, is presented below.

Cell TypeRate of Ether Lipid Synthesis (nmol/hr/mg protein)
Healthy Fibroblasts2.5 ± 0.3
Pancreatic Cancer Cells12.1 ± 1.1
Breast Cancer Cells9.8 ± 0.9

This interactive table provides a hypothetical comparison of the rate of ether lipid synthesis in healthy and cancerous cells, illustrating the kind of data that can be obtained from tracer studies with this compound to highlight metabolic dysregulation in disease.

Future Directions and Emerging Research Avenues for Deuterated Ether Lipids

Development of Novel Isotopic Labeling Strategies for Challenging Lipid Classes

The synthesis of specifically labeled isotopic tracers is fundamental to metabolic research. While stable isotope labeling has become a staple technique, the chemical diversity and complexity of lipids, particularly ether lipids, present unique challenges. nih.govresearchgate.net Future research will focus on developing more efficient and precise methods for introducing deuterium (B1214612) and other stable isotopes into complex lipid molecules.

One promising approach is the use of precursors with heavy isotopes, such as ¹³C or deuterium (²H), which are then metabolized by cells or organisms into the lipids of interest. nih.gov For instance, techniques like lipidome isotope labeling of yeast (LILY) utilize uniformly ¹³C-labeled glucose to produce a wide range of labeled yeast metabolites, which can serve as internal standards for lipidomics studies. nih.gov Similar strategies could be adapted to produce a variety of deuterated ether lipids. While ¹³C-labeled tracers are often preferred to avoid issues like deuterium exchange in protic solutions, deuterium labeling remains a valuable and widely used technique. nih.gov

Another area of development is the use of alkyne-labeled lipids, which can be detected with high sensitivity using click chemistry in conjunction with mass spectrometry. nih.govresearchgate.net This approach allows for the tracing of lipid metabolism with high specificity and can be combined with isotopic labeling for multi-faceted metabolic studies. nih.govresearchgate.net The synthesis of novel deuterated and alkyne-tagged ether lipid precursors will be crucial for advancing our understanding of their metabolic fate.

Table 1: Comparison of Isotopic Labeling Strategies for Ether Lipids

Labeling StrategyAdvantagesDisadvantages
Deuterium (²H) Labeling Relatively inexpensive, high isotopic enrichment possible.Potential for deuterium exchange, possible kinetic isotope effects.
Carbon-13 (¹³C) Labeling Stable label with no exchange, minimal kinetic isotope effects.More expensive than deuterium labeling.
Alkyne Tagging High sensitivity and specificity of detection via click chemistry.The tag can potentially alter the biological activity of the lipid.

Advancements in High-Resolution Mass Spectrometry for Enhanced Tracer Detection

High-resolution mass spectrometry (HRMS) is an indispensable tool for lipidomics and is particularly crucial for studies involving deuterated tracers. nih.govavantiresearch.com The primary challenge in detecting deuterated compounds is distinguishing them from their naturally occurring ¹³C isotopologues. nih.gov HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide the necessary mass accuracy and resolution to separate these closely related species. nih.govbiorxiv.org

Recent advancements in HRMS technology have further enhanced its capabilities for lipid analysis. For example, the improved mass resolution of Orbitrap analyzers is highly beneficial for distinguishing between isobaric lipid species, including the separation of diacyl and ether lipids which differ by a single oxygen atom in their sum composition. nih.gov This level of detail is critical for accurately identifying and quantifying the metabolic products of deuterated ether lipid tracers like 2-Hexadecyloxyethanol-d33.

Furthermore, tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC), allow for the precise localization of the isotopic label within a lipid molecule. nih.govnih.gov This provides valuable information about the specific metabolic transformations that the tracer has undergone. The development of more sophisticated fragmentation strategies and data analysis software will continue to improve the structural characterization of deuterated ether lipids and their metabolites. nih.gov

Table 2: High-Resolution Mass Spectrometry Techniques for Deuterated Lipid Analysis

TechniqueKey FeaturesApplication in Deuterated Ether Lipid Research
Orbitrap Mass Spectrometry High resolution and mass accuracy.Resolves deuterated lipids from ¹³C isotopologues; distinguishes between isobaric ether lipid species. nih.gov
FTICR Mass Spectrometry Unparalleled mass resolving power and mass accuracy.Highly specific identification of lipid elemental formulas. biorxiv.org
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation.Localization of deuterium labels within the lipid structure to identify metabolic transformations. nih.govnih.gov

Integration of Deuterated Lipid Tracing with Spatially Resolved Omics Technologies

Understanding the spatial distribution of lipids within tissues and cells is crucial for elucidating their biological functions. Mass spectrometry imaging (MSI) has emerged as a powerful technique for in situ analysis of lipids and other molecules in tissue sections. escholarship.org Integrating deuterated lipid tracing with MSI allows for the visualization of the uptake, distribution, and metabolism of specific lipid precursors in a spatially resolved manner.

This approach can provide unprecedented insights into the tissue- and cell-type-specific metabolism of ether lipids. For example, by administering this compound to an animal model, researchers could use MSI to map the distribution of the parent compound and its deuterated metabolites in different brain regions, providing clues about the role of ether lipids in neurological processes. biorxiv.org Recent studies have successfully used MSI to map brain region-specific lipid alterations in the context of traumatic brain injury, highlighting the potential of this technology. biorxiv.org

The combination of in vivo deuterium labeling with neutron diffraction and mass spectrometry has also been shown to be a powerful approach for localizing and identifying deuterated lipids in complex biological structures like myelin. biorxiv.org Future developments in MSI technology, such as improved spatial resolution and sensitivity, will further enhance our ability to track the metabolic fate of deuterated ether lipids at the subcellular level.

Multi-Omics Data Integration and Systems Biology Modeling for Holistic Metabolic Understanding

To gain a comprehensive understanding of the role of ether lipids in complex biological systems, it is necessary to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. nih.govplos.orgresearchgate.net This multi-omics approach can reveal the intricate regulatory networks that govern ether lipid metabolism and its impact on cellular function.

Recent studies have demonstrated the power of integrating lipidomics data with genomics and transcriptomics to investigate the role of ether lipid metabolism in obesity. nih.govplos.orgresearchgate.netnih.govuwa.edu.au By analyzing ratios of different lipid species as markers of enzymatic activity and integrating this information with genetic data, researchers can identify key enzymes and genetic variants that influence ether lipid pathways. nih.govplos.orgresearchgate.net

Systems biology modeling provides a framework for integrating these diverse datasets to construct predictive models of metabolic networks. nih.gov By incorporating data from deuterated ether lipid tracing studies, these models can be refined to provide a dynamic and quantitative understanding of ether lipid fluxes through various metabolic pathways. This holistic approach will be essential for identifying novel therapeutic targets for diseases associated with aberrant ether lipid metabolism.

Q & A

Q. What are the standard synthesis protocols for 2-Hexadecyloxyethanol-d33, and how is deuteration efficiency validated?

The synthesis involves deuteration of the parent compound, sodium hexadecyl sulfate, using methods like acid-catalyzed H/D exchange or isotopic substitution during alkylation. Key validation steps include:

  • Mass Spectrometry (MS): To confirm deuterium incorporation (>95% isotopic purity) and molecular weight shifts .
  • Nuclear Magnetic Resonance (NMR): To verify the absence of proton signals in deuterated regions (e.g., hexadecyl chain) .
  • Elemental Analysis: To ensure stoichiometric consistency .

Q. Which analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfate or ether linkages) and compares spectral shifts between deuterated and non-deuterated forms .
  • Chromatography (HPLC/GC): Assesses purity and detects residual solvents or byproducts .
  • Surface Tension Measurements: Confirms surfactant behavior by determining critical micelle concentration (CMC) .

Q. How should researchers handle safety concerns during experimental use?

  • Storage: Keep in airtight containers at 2–8°C to prevent thermal decomposition, which may release toxic gases .
  • Personal Protective Equipment (PPE): Use gloves and eye protection due to irritant properties .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does deuteration impact the physicochemical properties of this compound compared to its non-deuterated analog?

Deuteration alters:

  • Hydrophobic Interactions: Reduced vibrational energy in C-D bonds may decrease micelle stability, requiring recalibration of CMC values via tensiometry .
  • Isotopic Effects in Kinetics: Slower reaction rates in deuterated systems (e.g., micelle formation) must be quantified using stopped-flow spectroscopy .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals higher decomposition thresholds due to stronger C-D bonds .

Q. What experimental strategies resolve contradictions in aggregation behavior observed under varying pH or ionic strength?

  • Controlled Variable Testing: Systematically adjust pH (3–10) and ionic strength (0.1–1.0 M NaCl) while monitoring aggregation via dynamic light scattering (DLS) .
  • Comparative Studies: Use non-deuterated analogs (e.g., 2-(Dodecyloxy)ethanol) as controls to isolate isotopic effects .
  • Molecular Dynamics Simulations: Model surfactant-solvent interactions to predict aggregation anomalies .

Q. How can this compound be applied in isotopic tracing for membrane protein studies?

  • Lipid Bilayer Reconstitution: Incorporate deuterated surfactants to track protein-lipid interactions via neutron scattering, leveraging deuterium’s distinct scattering length density .
  • Quenching Assays: Use deuterated micelles to stabilize membrane proteins during fluorescence resonance energy transfer (FRET) experiments .

Q. What methodologies quantify isotopic exchange rates in this compound under experimental conditions?

  • Deuterium NMR Relaxometry: Measures C-D bond relaxation times to assess exchange kinetics .
  • Isotope Ratio Mass Spectrometry (IRMS): Detects H/D re-equilibration in aqueous solutions over time .

Data Analysis & Reporting

Q. How should researchers address discrepancies in deuteration efficiency across synthesis batches?

  • Statistical Process Control (SPC): Implement control charts to monitor batch-to-batch variability in MS/NMR data .
  • Root-Cause Analysis: Investigate reagent purity, reaction temperature, or catalysis efficiency using design of experiments (DoE) .

Q. What are best practices for reporting structural and functional data in publications?

  • Standardized Formats: Use IUPAC nomenclature for chemical names and SI units for physical properties .
  • Data Reproducibility: Include raw spectral data (e.g., JCAMP-DX files for IR) and detailed synthesis protocols in supplementary materials .

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